molecular formula C16H23BrN2O2S2 B2928875 2-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034583-66-7

2-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2928875
CAS No.: 2034583-66-7
M. Wt: 419.4
InChI Key: HOQUOZXQYAGFTE-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H23BrN2O2S2 and its molecular weight is 419.4. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The compound's relevance in scientific research is illustrated by its structural similarity to benzenesulfonamide derivatives, which have been synthesized and characterized for various biomedical applications. Notably, derivatives containing benzenesulfonamide have been investigated for their potent photodynamic therapy (PDT) applications. The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated remarkable potential as Type II photosensitizers for cancer treatment in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).

Corrosion Inhibition for Iron

Research into piperidine derivatives, closely related to the compound , has shown significant promise in the field of corrosion inhibition for iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these derivatives. Findings indicate that such compounds can effectively inhibit the corrosion of iron by adhering to its surface, a property critical for extending the lifespan of iron-based structures in various industrial applications (Kaya et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Additionally, sulfonamides incorporating benzenesulfonamide have been synthesized and evaluated for their biological activities, including their roles as enzyme inhibitors. These compounds have shown promising results in inhibiting enzymes like carbonic anhydrase, which is implicated in various diseases such as glaucoma, epilepsy, and cancer. This highlights the compound's potential therapeutic applications, underscoring its significance in drug discovery and development (Alafeefy et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with care, using appropriate personal protective equipment. It’s always a good practice to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound could include investigating its potential applications in various fields, such as medicinal chemistry, materials science, and environmental science. Further studies could also focus on elucidating its mechanism of action and optimizing its synthesis .

Properties

IUPAC Name

2-bromo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2S2/c17-15-3-1-2-4-16(15)23(20,21)18-11-13-5-8-19(9-6-13)14-7-10-22-12-14/h1-4,13-14,18H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQUOZXQYAGFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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